molecular formula C15H26N2 . H2SO4 .5H2O B1663541 Sparteine sulfate pentahydrate CAS No. 6160-12-9

Sparteine sulfate pentahydrate

Cat. No. B1663541
CAS RN: 6160-12-9
M. Wt: 332.5 g/mol
InChI Key: FCEHFCFHANDXMB-KBAUWVDPSA-N
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Description

Sparteine sulfate pentahydrate is a ganglionic blocking agent . It is also known as (+)-Lupinidine sulfate pentahydrate . It competitively blocks nicotinic ACh receptors in neurons .


Molecular Structure Analysis

The molecular formula of Sparteine sulfate pentahydrate is C15H26N2.H2SO4.5H2O . Its molecular weight is 422.54 .


Physical And Chemical Properties Analysis

Sparteine sulfate pentahydrate has a melting point of 133-140 °C . It is off-white to brown in color .

Scientific Research Applications

Metabolism Studies

Sparteine has been studied for its metabolic pathways in different populations. A study by Vinks et al. (1982) analyzed sparteine metabolism in Canadian Caucasians, identifying three phenotypes representing different capacities for sparteine oxidation, which suggests a genetic component to its metabolic processing (Vinks, Inaba, Otton, & Kalow, 1982).

Anticonvulsant Properties

Sparteine has shown potential as an anticonvulsant. Villalpando-Vargas & Medina-Ceja (2016) reviewed experimental evidence supporting sparteine's anticonvulsant effects in models of acute seizures and status epilepticus, suggesting mechanisms of action including the activation of specific subtypes of muscarinic acetylcholine receptors (Villalpando-Vargas & Medina-Ceja, 2016).

Antimicrobial Activity

Sparteine exhibits antimicrobial properties against Mycobacterium tuberculosis. Hidalgo et al. (2022) demonstrated that sparteine sulfate inhibits the growth of various strains of Mycobacterium tuberculosis, including multidrug-resistant strains, in vitro (Hidalgo et al., 2022).

Interaction with Plant Transfer Ribonucleic Acids

Sparteine's interaction with plant transfer ribonucleic acids has also been a subject of research. Zwierzynski et al. (1982) explored how sparteine sulfate affects arginyl-tRNA formation in plants, revealing its inhibitory effect on the charging reaction in specific conditions (Zwierzynski, Joachimiak, Barciszewska, Kulinska, & Barciszewski, 1982).

Safety And Hazards

Sparteine sulfate pentahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2.H2O4S.5H2O/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4;;;;;/h12-15H,1-11H2;(H2,1,2,3,4);5*1H2/t12-,13-,14-,15+;;;;;;/m0....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDDGBLIALDPB-LIELMIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4.O.O.O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H38N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sparteine sulfate pentahydrate

CAS RN

299-39-8, 6160-12-9
Record name Sparteine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecane sulfuric acid pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARTEINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ3J2TLZ7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
I Regla, M López-Ortiz, O Jiménez… - … Process Research & …, 2019 - ACS Publications
… (−)-Sparteine sulfate pentahydrate was previously described without structural data. (22) The asymmetric unit contains a (−)-sparteine molecule protonated on the two nitrogen atoms, a …
Number of citations: 6 pubs.acs.org
PD Thomas - 1954 - search.proquest.com
The purpose of this investigation was three-fold; first, to determine the location of double bonds introduced into sparteine (I)* and some structurally related amines by mercuric acetate,(…
Number of citations: 2 search.proquest.com
B Jasiewicz, B Warżajtis, U Rychlewska… - Journal of Molecular …, 2009 - Elsevier
… synthesized from the commercial (Aldrich) sparteine sulfate pentahydrate C 15 H 26 N 2 … that we have synthesized from the commercial sparteine sulfate pentahydrate C 15 H 26 N 2 …
Number of citations: 12 www.sciencedirect.com
H BADER - The Journal of Organic Chemistry, 1961 - ACS Publications
Through the hydrolytic cleavage of Z-oxysparteine la-and l/3-carbethoxy-3a-(2'-piperidyl) quinolizidine (Ilia and III/3) were obtained, and from these were derived various other 1-…
Number of citations: 1 pubs.acs.org
F Villalpando-Vargas, L Medina-Ceja - Seizure, 2016 - Elsevier
Sparteine is a quinolizidine alkaloid extracted from Lupinus that has numerous pharmacological properties both in humans and animal models. In the central nervous system, sparteine …
Number of citations: 39 www.sciencedirect.com
S Thayumanavan, A Basu, P Beak - Journal of the American …, 1997 - ACS Publications
… (−)-Sparteine was liberated from commercially available (−)-sparteine sulfate pentahydrate and distilled over calcium hydride under nitrogen atmosphere. s-BuLi in cyclohexane was …
Number of citations: 109 pubs.acs.org
RS Pedersen, P Damkier… - Clinical Pharmacology & …, 2005 - Wiley Online Library
… Oral intake of 100 mg sparteine sulfate pentahydrate (supplied by the Central Pharmacy, Odense University Hospital, Odense, Denmark) was followed by urine collection for 12 hours. …
Number of citations: 100 ascpt.onlinelibrary.wiley.com
EFSA Panel on Contaminants in the Food Chain … - EFSA …, 2019 - Wiley Online Library
… A dose of 50 mg sparteine sulfate pentahydrate/kg bw would then correspond to a dose of … checked by TLC and GC–MS) and sparteine sulfate pentahydrate. Five doses (50, 100, 125, …
Number of citations: 29 efsa.onlinelibrary.wiley.com
E Boschmann, GA Nypaver, JP Majors… - Journal of …, 1978 - Taylor & Francis
… To prevent decomposition the sparteine oil was isolated as follows just prior to reaction with metal salts: Commercial sparteine sulfate pentahydrate, C , 5H26N2*5H20 (K&K …
Number of citations: 6 www.tandfonline.com
Y Nakagawa - Studies in Surface Science and Catalysis, 1995 - Elsevier
… Sparteine-derived Template C was prepared by neutralization of commercially available (-)-sparteine sulfate pentahydrate (Aldrich) using aqueous NaOH, followed by extraction into …
Number of citations: 9 www.sciencedirect.com

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